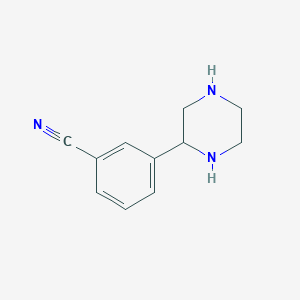

3-Piperazin-2-ylbenzonitrile

Description

Significance of the Piperazine (B1678402) Heterocyclic Motif in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in drug discovery. tandfonline.comnih.gov Its prevalence in a vast array of approved drugs across various therapeutic areas underscores its importance. tandfonline.comnih.gov The significance of the piperazine motif can be attributed to several key characteristics:

Physicochemical Properties: The two nitrogen atoms within the piperazine ring can be readily protonated at physiological pH, which often leads to improved aqueous solubility and bioavailability of drug candidates. tandfonline.comnih.govbohrium.com This is a critical factor in ensuring that a drug can be effectively absorbed and distributed throughout the body.

Pharmacokinetic Modulation: The piperazine moiety is a versatile tool for fine-tuning the pharmacokinetic profile of a molecule. tandfonline.comresearchgate.net By modifying the substituents on its nitrogen atoms, medicinal chemists can influence properties such as absorption, distribution, metabolism, and excretion (ADME), thereby optimizing the drug's performance. bohrium.com

Target Interaction: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This allows piperazine-containing compounds to form strong and specific interactions with biological targets like proteins and enzymes. researchgate.net

Structural Versatility: The piperazine ring provides a flexible yet stable core structure that can be readily functionalized at its nitrogen atoms. This allows for the straightforward synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. bohrium.com

The widespread application of the piperazine scaffold is evident in drugs targeting a multitude of conditions, including cancer, bacterial infections, and central nervous system disorders. tandfonline.comnih.govresearchgate.net

Role of the Benzonitrile (B105546) Functional Group in Bioactive Compound Design

The benzonitrile group, consisting of a cyano (-C≡N) group attached to a benzene (B151609) ring, is another important functional group in medicinal chemistry. Its incorporation into drug molecules can confer several advantageous properties:

Modulation of Electronic Properties: The nitrile group is strongly electron-withdrawing, which can significantly alter the electronic distribution of the attached benzene ring. This can influence π-π stacking interactions with aromatic amino acid residues in the target protein, potentially enhancing binding affinity. nih.gov

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the metabolic stability and half-life of a drug.

Improved Pharmacokinetics: The inclusion of a nitrile group can lead to more favorable pharmacokinetic profiles, including enhanced solubility and bioavailability. nih.gov

Numerous approved drugs contain the benzonitrile moiety, highlighting its utility in the design of effective therapeutic agents for a wide range of diseases, including cancer and cardiovascular disorders. nih.gov

Conceptual Framework for Piperazinyl Benzonitrile Hybrid Structures in Pharmaceutical Research

The combination of the piperazine and benzonitrile moieties into a single molecular entity creates a "hybrid" structure with the potential to leverage the beneficial properties of both components. This conceptual framework is based on the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with enhanced or novel biological activity.

The specific substitution pattern of the piperazine and benzonitrile rings is crucial in determining the compound's biological activity. For example, the position of the piperazine ring on the benzonitrile (ortho, meta, or para) can significantly impact its interaction with the target protein. Similarly, substituents on the piperazine ring can be varied to optimize potency, selectivity, and pharmacokinetic parameters.

Research into piperazinyl benzonitrile derivatives has explored their potential in various therapeutic areas. For instance, certain derivatives have been investigated as antimicrobial agents and for their role in targeting neurological disorders. chemimpex.comresearchgate.net The specific compound, 3-Piperazin-2-ylbenzonitrile, represents one such structure within this chemical space, with its unique substitution pattern offering a distinct profile for potential biological investigation.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-piperazin-2-ylbenzonitrile |

InChI |

InChI=1S/C11H13N3/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,8H2 |

InChI Key |

KHXZURZSJYQZTH-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)C2=CC=CC(=C2)C#N |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Piperazinyl Benzonitrile Derivatives

General Synthetic Strategies for Accessing Piperazinyl Benzonitrile (B105546) Scaffolds

The construction of the piperazinyl benzonitrile framework can be achieved through several reliable and versatile synthetic routes. These strategies often focus on the formation of the piperazine (B1678402) ring or the attachment of a pre-formed piperazine moiety to a benzonitrile precursor. Key methodologies include nucleophilic substitution reactions, reductive amination, and click chemistry. nih.govresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for attaching a piperazine ring to a benzonitrile core. nih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophilic piperazine. The benzonitrile ring must be sufficiently electron-deficient to facilitate the attack of the nucleophile. This is often achieved by the presence of electron-withdrawing groups on the aromatic ring. youtube.com

For instance, the reaction of a fluorobenzonitrile with a piperazine derivative can proceed under basic conditions to yield the corresponding piperazinyl benzonitrile. researchgate.net The high electronegativity of the fluorine atom makes it a good leaving group in SNAr reactions. youtube.com The reaction conditions, such as solvent, temperature, and the nature of the base, can be optimized to achieve high yields and selectivity. researchgate.net

Table 1: Examples of Nucleophilic Substitution for Piperazinyl Benzonitrile Synthesis

| Benzonitrile Precursor | Piperazine Derivative | Reaction Conditions | Product | Reference |

| 4-Fluoro-2-nitrobenzonitrile | N-methylpiperazine | Excess N-methylpiperazine, heat | 4-(4-methylpiperazin-1-yl)-2-nitrobenzonitrile | mdpi.com |

| 2-Chloro-6-fluorobenzaldehyde | N-Boc-piperazine | Base | 2-(4-Boc-piperazin-1-yl)-6-fluorobenzaldehyde | mdpi.com |

| 3-Chloro-1,2-benzisothiazole | Piperazine | Ethanol, 80°C | 3-(Piperazin-1-yl)-1,2-benzisothiazole | chemicalbook.comprepchem.com |

| Pentafluoropyridine | Piperazine | Na2CO3, acetonitrile | 4-(Piperazin-1-yl)tetrafluoropyridine | researchgate.net |

This table presents illustrative examples of nucleophilic substitution reactions and does not represent an exhaustive list.

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is frequently used to incorporate the piperazine ring. nih.govresearchgate.net This two-step process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH(CN)H₃), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. nih.govgoogle.com

In the context of piperazinyl benzonitrile synthesis, a benzaldehyde (B42025) or a ketone bearing a nitrile group can be reacted with a piperazine derivative. For example, 3-cyanobenzaldehyde (B1676564) can be reacted with 1-methylpiperazine (B117243) in the presence of sodium tris(acetoxy)borohydride to yield 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile. chemicalbook.com This approach is particularly useful for introducing a methylene (B1212753) linker between the benzonitrile and piperazine moieties. mdpi.com

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. buffalo.eduaurigeneservices.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction and has been utilized in the synthesis of complex molecules containing the piperazinyl benzonitrile scaffold. acs.orgnih.gov

This strategy involves the reaction of an azide-functionalized precursor with an alkyne-functionalized precursor to form a stable 1,2,3-triazole ring, which acts as a linker. nobelprize.orgresearchgate.net For example, a piperazine derivative bearing an alkyne group can be "clicked" with an azido-benzonitrile to construct a triazole-linked piperazinyl benzonitrile. acs.org This method offers a high degree of modularity, allowing for the rapid assembly of diverse libraries of compounds. researchgate.net

Targeted Synthesis of 3-Piperazin-2-ylbenzonitrile and Positional Isomers

The synthesis of specific isomers, such as this compound, requires careful control over the regioselectivity and stereoselectivity of the reactions employed.

Achieving the desired regiochemistry in the connection between the benzonitrile and piperazine rings is critical. In nucleophilic aromatic substitution reactions, the position of the leaving group on the benzonitrile ring and the presence of activating or deactivating groups dictate the site of piperazine attachment. researchgate.net For instance, to synthesize a 3-substituted benzonitrile, a starting material with a leaving group at the 3-position is required.

In cases where the piperazine ring is constructed on a pre-existing benzonitrile-containing molecule, the regioselectivity is determined by the cyclization strategy. For example, the cyclization of a diamine precursor attached to the benzonitrile at the desired position will yield the corresponding regioisomer. nih.gov

The synthesis of chiral piperazine derivatives, such as those substituted at the C2 position, often requires stereoselective methods. semanticscholar.org One approach involves the use of chiral starting materials, such as alpha-amino acids, to construct the piperazine ring. nih.gov For example, a chiral amino acid can be elaborated into a key intermediate that undergoes cyclization to form the piperazine-2-one ring with a defined stereochemistry. acs.org

Reductive cyclization of dioximes derived from amino acids is another strategy to produce stereochemically defined piperazines. nih.gov The stereoselectivity of the cyclization can be influenced by the catalyst and reaction conditions, often favoring the formation of the more thermodynamically stable isomer. nih.gov While the direct stereoselective synthesis of this compound is not extensively detailed in the provided search results, the principles of asymmetric synthesis applied to related piperazine structures would be applicable. semanticscholar.org

Analytical Characterization Techniques for Novel Piperazinyl Benzonitrile Compounds

The characterization of new chemical entities is a cornerstone of chemical synthesis, ensuring the confirmation of the intended molecular structure and the assessment of sample purity. For novel piperazinyl benzonitrile compounds, a suite of analytical techniques is employed to provide a complete profile of the molecule.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For piperazine derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. In the case of substituted piperazines, dynamic NMR studies have been used to investigate conformational behaviors, such as the restricted rotation of partial amide double bonds and the interconversion of piperazine chair conformations. nih.govrsc.orgchemrxiv.orgresearchgate.netresearchgate.net These studies can determine activation energy barriers for these processes. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch), C-H bonds of the aromatic ring and the piperazine ring, and N-H bonds of the piperazine moiety. nih.govfrontiersin.orgresearchgate.net The vapor phase infrared spectra can be particularly useful in differentiating between regioisomers of substituted piperazines. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The fragmentation of piperazine analogues is heavily influenced by the substituents on the piperazine ring and their connection to other molecular fragments. xml-journal.netresearchgate.netresearchgate.net Common fragmentation pathways involve the cleavage of C-N bonds within the piperazine ring and between the piperazine ring and its substituents. xml-journal.net For instance, benzylpiperazines often show a characteristic fragment ion at m/z 91. xml-journal.net

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical shift and coupling constants of protons | Elucidates the specific arrangement of hydrogen atoms on the benzonitrile and piperazine rings. |

| ¹³C NMR | Chemical shift of carbon atoms | Confirms the carbon skeleton of the molecule. |

| Infrared (IR) | Vibrational frequencies of functional groups | Identifies the presence of the nitrile (C≡N) and amine (N-H) functional groups. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms the molecular formula and provides structural clues based on how the molecule breaks apart. |

Chromatographic Methods (e.g., Thin Layer Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of piperazine derivatives. xml-journal.netresearchgate.net Various HPLC methods, often using reverse-phase columns like C18, have been developed for the separation and quantification of piperazine compounds. sielc.comsielc.comresearchgate.netrsc.orghelixchrom.comunodc.org The choice of mobile phase and column is critical for achieving good separation, especially for polar and basic compounds like piperazine. sielc.comresearchgate.net For piperazine itself, which is not UV active, derivatization or the use of detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or mass spectrometry is necessary. sielc.com Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the analysis of piperazine-type substances, even allowing for the rapid separation of isomers. nih.gov

| Chromatographic Technique | Principle | Application for Piperazinyl Benzonitriles |

| Thin Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Reaction monitoring and preliminary purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase in a column and a liquid mobile phase. | Quantification of purity and separation of isomers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass spectrometric detection. | Provides structural confirmation of separated components. |

Structure Activity Relationship Sar Investigations of Piperazinyl Benzonitrile Derivatives

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional arrangement of a molecule is paramount for its interaction with biological targets. For piperazinyl benzonitrile (B105546) derivatives, conformational analysis and stereochemistry are key determinants of efficacy and selectivity. The piperazine (B1678402) ring typically adopts a chair conformation, but the orientation of its substituents can significantly influence receptor binding.

The introduction of a chiral center, for instance by substitution on the piperazine ring, can lead to stereoisomers with distinct pharmacological profiles. A study on chiral methyl-substituted aryl piperazinium compounds highlighted the profound impact of stereochemistry on receptor selectivity. It was found that introducing a methyl group at the C2 position of the piperazine ring of an N,N-dialkyl-4-substituted aryl piperazinium iodide resulted in stereoisomers with differential activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, the (2R)-chiral methyl group favored activity at the α7 nAChR, whereas the (2S)-chiral methyl isomer showed a preference for α9 and α9α10 receptors. nih.gov

X-ray crystallography of these chiral piperazinyl benzonitriles revealed that to minimize torsional strain, the piperazine ring can flip to its opposite chair conformation, allowing a substituent to occupy a more stable equatorial position. This conformational flexibility, dictated by the stereochemistry, can affect the disposition of key nitrogen atoms within the receptor's binding pocket, thereby influencing ligand-receptor interactions. nih.gov The dynamic nature of both the ligand and the receptor's binding site underscores the complexity of accurately predicting these interactions. nih.gov The stereochemical configuration can also be a deciding factor in the potency of a compound, as seen in various classes of molecules where chirality drives both potency and pharmacokinetic properties. nih.gov

The synthesis of specific enantiomers of piperazinyl benzonitriles, for example through the Buchwald reaction using chiral 1,2-dialkylpiperazines, allows for the detailed investigation of these stereochemical effects. nih.gov Such studies are crucial for designing molecules that can selectively target specific receptor subtypes, potentially leading to therapies with improved efficacy and reduced side effects.

Substituent Effects on the Piperazine Ring and Their Influence on Target Interaction

Modifications to the substituents on the piperazine ring of benzonitrile derivatives offer a powerful strategy to modulate their biological activity. The two nitrogen atoms of the piperazine core provide opportunities for diverse substitutions, influencing properties such as receptor affinity, selectivity, and pharmacokinetics. nih.gov

One nitrogen atom of the piperazine is typically attached to the benzonitrile moiety, while the other is available for substitution. The nature of the substituent on this second nitrogen (often designated as N-4) can have a significant impact on target interaction. For instance, in a series of N-arylpiperazines evaluated for antimycobacterial activity, the electronic, steric, and lipophilic characteristics of the substituents on the aryl ring were found to be critical. mdpi.com It has been observed that the introduction of an additional phenyl residue in the N-4 substituent can be favorable for high σ1-receptor affinity. nih.govresearchgate.net

The position of substituents on the N-aryl ring also plays a crucial role. For example, in a study of N-arylpiperazine derivatives as antifungal agents, 3- and 4-substituted derivatives showed higher activity compared to their 2-substituted counterparts. Docking models suggested that the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase, could not accommodate a bulky group at the 2-position. mdpi.com Similarly, for a series of androgen receptor antagonists, ortho-substituted phenyl analogs on the piperazine ring displayed favorable inhibitory activity. nih.gov

The basicity of the piperazine nitrogens, which can be modulated by substituents, is another important factor. Higher basicity has been shown to support the potency of certain antimycobacterial diarylquinolines containing a piperazine moiety. mdpi.com Conversely, in some dopamine (B1211576) D2/D3 receptor ligands, a reduction in the basicity of the piperazine nitrogen due to an amide linkage did not negatively impact receptor affinity, suggesting that this particular nitrogen may not be involved in key hydrogen bonding or ionic interactions with the receptor. nih.gov

The following table summarizes the general effects of substituents on the piperazine ring on the biological activity of piperazine derivatives, which can be extrapolated to piperazinyl benzonitriles.

| Substituent Type/Position | General Effect on Biological Activity | Potential Rationale |

| Electron-withdrawing groups on N-aryl ring | Can enhance antitumor activity. nih.gov | Alters electronic properties of the molecule, potentially improving interaction with the target. |

| Bulky substituents on N-aryl ring | Can increase affinity for certain receptors (e.g., 5-HT1A). nih.gov | Occupies specific hydrophobic pockets in the receptor binding site. |

| Substituents at ortho-position of N-aryl ring | May be detrimental if the binding pocket is sterically constrained. mdpi.com | Steric hindrance preventing optimal binding. |

| Substituents at meta- and para-positions of N-aryl ring | Often more favorable for activity. mdpi.com | Can extend into solvent-exposed regions or secondary binding pockets. |

| Alkyl vs. Acyl vs. Sulfonyl groups on N-4 | Can significantly alter activity depending on the target. For some acaricides, a simple methyl group was highly effective. researchgate.net | Modulates lipophilicity, steric bulk, and hydrogen bonding capacity. |

Modifications of the Benzonitrile Moiety and Resultant Pharmacological Profiles

The benzonitrile moiety itself is a key pharmacophoric element in this class of compounds. The nitrile group (–C≡N) can significantly influence the molecule's pharmacological profile through various mechanisms. nih.gov It is a strong hydrogen bond acceptor and its linear geometry can fit into specific steric spaces within a target's active site. nih.gov

One of the primary roles of the nitrile group when attached to an aromatic ring is its strong electron-withdrawing effect. This can alter the electronic density of the benzene (B151609) ring, potentially enhancing π–π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in the target protein. nih.gov

Modifying the benzonitrile moiety, for instance by changing the position of the nitrile group or replacing it with other functional groups, can lead to dramatic changes in biological activity. The placement of the nitrile group is often crucial for activity. For example, in a class of non-steroidal aromatase inhibitors, a para-substituted nitrile was found to be essential for inhibition, as it mimics a carbonyl group of the natural substrate. nih.gov

Furthermore, the nitrile group can contribute to a favorable pharmacokinetic profile. Compounds containing a nitrile group often exhibit improved solubility and metabolic stability. nih.gov The nitrile group itself is generally resistant to metabolism and is often excreted unchanged. nih.govnih.gov

In a study of a PET radiotracer for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), 3-fluoro-5-(2-pyridinylethynyl)benzonitrile, the benzonitrile core was essential for the high specificity and selectivity towards the target receptor. nih.gov This highlights the importance of the specific arrangement of the nitrile group and other substituents on the benzene ring for precise molecular recognition.

Bioisosteric Replacement and Fragment-Assembly Strategies in Piperazinyl Benzonitrile Design

Modern drug design often employs strategies like bioisosteric replacement and fragment-based drug discovery (FBDD) to optimize lead compounds. These approaches are highly applicable to the design of novel piperazinyl benzonitrile derivatives.

Bioisosteric Replacement

Bioisosterism involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. cambridgemedchemconsulting.combenthamscience.com

For piperazinyl benzonitriles, bioisosteric replacements can be considered for both the piperazine and the benzonitrile moieties.

Piperazine Bioisosteres: The piperazine ring itself can be replaced by other cyclic diamines or scaffolds that maintain the crucial spatial arrangement of the nitrogen atoms. The goal is to retain or improve target engagement while potentially altering properties like basicity, lipophilicity, and metabolic stability.

Benzonitrile Bioisosteres: The nitrile group can be replaced by a variety of other functional groups. The nitrile is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups. nih.gov For example, it can act as a hydrogen bond acceptor similar to a carbonyl oxygen. nih.gov Replacing the nitrile with a halogen like iodine has been shown to maintain potency in some cases, indicating a similarity in their roles. nih.gov Heterocyclic rings can also serve as bioisosteres for the benzonitrile moiety. For instance, a pyridine (B92270) ring might replace the phenyl ring to introduce a nitrogen atom, altering the hydrogen bonding potential and solubility. nih.gov

The following table presents some potential bioisosteric replacements for the key functional groups in piperazinyl benzonitriles.

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Piperazine Ring | Constrained diamines, Diazabicycles, Pyrrolidino-pyrazoles | To improve selectivity, reduce off-target effects, and modify pharmacokinetic properties. nih.gov |

| Nitrile Group | Halogens (F, Cl, I), Carbonyl group, Hydroxyl group, Azide, aza-heterocycles (e.g., oxadiazole, triazole) | To modulate hydrogen bonding capacity, alter electronic properties, improve metabolic stability, or explore new interactions with the target. nih.govnih.gov |

| Benzene Ring | Pyridine, Pyrimidine, Thiophene | To introduce heteroatoms for additional interactions, modify solubility, and alter metabolic pathways. nih.gov |

Fragment-Assembly Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the biological target, albeit with low affinity. These fragment hits are then grown, linked, or merged to create more potent molecules. nih.govyoutube.com

The piperazinyl benzonitrile scaffold can be deconstructed into its constituent fragments: the piperazine ring and the benzonitrile moiety. In an FBDD approach, these or similar fragments could be identified as initial hits that bind to adjacent pockets of a target protein. A medicinal chemist could then use a linker to connect these fragments, effectively assembling a molecule similar in structure to a piperazinyl benzonitrile derivative. scilit.com This strategy allows for a more rational and efficient exploration of the chemical space around the target's binding site. For instance, if a benzonitrile fragment is found to bind in one sub-pocket and a piperazine-like fragment in another, they can be linked together to create a high-affinity ligand. nih.gov This approach has been successfully used to develop inhibitors for a wide range of targets. nih.gov

Pharmacological and Biological Evaluation of Piperazinyl Benzonitrile Derivatives

Modulation of Receptor Systems and Signaling Pathways

Derivatives based on the piperazinyl benzonitrile (B105546) framework exhibit significant modulatory effects on crucial receptor systems and enzymatic pathways. These interactions are fundamental to their potential therapeutic applications, spanning from immune response modulation to neurotransmission.

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor utilized by the R5 strains of HIV-1 to gain entry into host cells. wikipedia.org Antagonizing this receptor is a validated strategy for inhibiting viral entry. Research has identified the 4-(piperazin-1-yl)benzonitrile (B3024897) scaffold as a favored structure for developing CCR5 antagonists. plos.org

In a study focused on designing novel CCR5 antagonists, a series of piperazine (B1678402) derivatives were synthesized and evaluated. plos.org One of the most promising compounds, designated 23h , demonstrated potent CCR5 antagonist activity with a half-maximal inhibitory concentration (IC50) value of 6.29 µM. plos.org This activity underscores the potential of the piperazinyl benzonitrile core in the development of HIV-1 entry inhibitors. plos.org The discovery of compounds like Vicriviroc, a piperazine-based CCR5 antagonist, further validates this chemical class as a source of potent anti-HIV agents. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 23h | CCR5 | 6.29 µM | plos.org |

Programmed Death Protein-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction Inhibition

The interaction between Programmed Death Protein-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. nih.govmdpi.com Blocking this interaction can restore anti-tumor immunity, and small-molecule inhibitors represent an attractive alternative to monoclonal antibodies. nih.govuj.edu.pl

A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were designed and synthesized to inhibit the PD-1/PD-L1 interaction. nih.govacs.org The inhibitory activity of these compounds was assessed using a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov Among the synthesized molecules, Compound 7 emerged as the most potent inhibitor, with an IC50 value of 8.52 μM. nih.govacs.org Other derivatives, such as Compound 6 and Compound 8a , also showed significant inhibitory activity with IC50 values of 12.28 μM and 14.08 μM, respectively. nih.govacs.org Docking studies suggested that Compound 7 interacts effectively with the PD-L1 dimerization site, highlighting it as a promising candidate for further development. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 7 | PD-1/PD-L1 Interaction | 8.52 µM | nih.govacs.org |

| Compound 6 | PD-1/PD-L1 Interaction | 12.28 µM | nih.govacs.org |

| Compound 8a | PD-1/PD-L1 Interaction | 14.08 µM | nih.govacs.org |

Neurotransmitter Receptor Modulation (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)

Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, and the inclusion of a benzonitrile moiety can fine-tune this activity. ijrrjournal.comgoogle.com These compounds have been investigated for their effects on both the serotonergic and dopaminergic systems.

In the context of the serotonergic system, arylpiperazine derivatives have been shown to possess high affinity for serotonin 5-HT1A receptors. nih.govlookchem.com Studies on new arylpiperazine compounds demonstrated that their antidepressant-like effects are likely mediated through interaction with 5-HT1A receptors. nih.gov

Regarding the dopaminergic system, derivatives closely related to the piperazinyl benzonitrile structure have shown high selectivity and potency. Specifically, the compound N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide , an analog of the benzonitrile structure, was identified as a potent agonist of the D4 dopamine receptor, exhibiting over 100-fold selectivity compared to D2 and D3 receptors. nih.gov The D4 receptor is primarily found in brain regions that control emotion and cognition, making selective ligands for this receptor valuable for studying neuropsychiatric disorders like schizophrenia. nih.gov

Monoamine Oxidase (MAO) Inhibitory Activity

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease. nih.govdergipark.org.tr Various piperazine-containing scaffolds have been explored for their MAO inhibitory potential.

Studies on phenylpiperazine and 1-benzhydrylpiperazine (B193184) derivatives revealed potent and selective MAO inhibitors. nih.govCompound 7 from this series was the most potent MAO-A inhibitor with an IC50 of 120 nM, while Compound 12 was the most potent MAO-B inhibitor with an IC50 value of 80 nM. nih.gov In another study, thiazolylhydrazine-piperazine derivatives were found to be selective MAO-A inhibitors, with Compound 3e being the most effective, showing an IC50 of 0.057 µM, which is more potent than the reference drugs moclobemide (B1677376) and clorgiline. mdpi.com Furthermore, a series of N-methyl-piperazine chalcones were identified as MAO-B inhibitors, with Compound 2k demonstrating the highest selective inhibition against MAO-B with an IC50 of 0.71 μM and a Ki value of 0.21 μM. mdpi.com

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 12 (phenylpiperazine series) | MAO-B | 80 nM | nih.gov |

| Compound 7 (phenylpiperazine series) | MAO-A | 120 nM | nih.gov |

| Compound 3e (thiazolylhydrazine-piperazine series) | MAO-A | 0.057 µM | mdpi.com |

| Compound 2k (N-methyl-piperazine chalcone (B49325) series) | MAO-B | 0.71 µM | mdpi.com |

| Compound S5 (pyridazinobenzylpiperidine series) | MAO-B | 0.203 µM | mdpi.comnih.gov |

Antiviral Activities of Piperazinyl Benzonitrile Analogs

The piperazine core is a common component in many anti-HIV compounds, and its presence is often critical for antiviral activity. biorxiv.org Derivatives incorporating the benzonitrile moiety have been specifically investigated for their ability to block viral entry into host cells.

Human Immunodeficiency Virus (HIV) Entry Inhibition

The entry of HIV into host T-cells is a multi-step process that can be targeted by therapeutic agents. google.com The piperazine scaffold is recognized for its role in compounds that inhibit this process, particularly through the blockade of the Phe43 cavity on the gp120 envelope glycoprotein. biorxiv.org

The antiviral activity of piperazinyl benzonitrile derivatives is often directly linked to their ability to act as CCR5 antagonists. plos.org As mentioned previously, Compound 23h , which features a piperazine core, was found to be not only a CCR5 antagonist but also a potent anti-HIV-1 inhibitor with an IC50 value of 0.44 µM. plos.org This dual activity highlights a direct mechanism where blocking the CCR5 co-receptor prevents the entry of R5-tropic HIV-1 strains. plos.org The development of these compounds provides a valuable pathway for creating novel CCR5 antagonists for HIV treatment. plos.org

| Compound | Target/Mechanism | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 23h | HIV-1 Entry Inhibition | 0.44 µM | plos.org |

Hepatitis C Virus (HCV) Entry Inhibition

The entry of the Hepatitis C virus (HCV) into host cells is a critical step in its lifecycle and presents a viable target for antiviral therapies. Research into piperazinyl benzonitrile derivatives has identified potent inhibitors of this process. A significant breakthrough came from the optimization of a modest HCV inhibitor, 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, which led to the development of a new 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold with markedly increased antiviral activity. nih.govacs.org

Within this new scaffold, the compound designated L0909 (compound 35) emerged as a highly effective HCV inhibitor, with a half-maximal effective concentration (EC50) of 0.022 µM and a selectivity index (SI) greater than 600. nih.govacs.org Biological studies confirmed that L0909 acts by blocking the HCV entry stage. nih.govacs.org This compound also demonstrated high sensitivity against clinically resistant HCV mutants and showed a synergistic effect when combined with other clinical drugs. nih.govacs.org

Further exploration based on the L0909 structure led to the discovery of the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffold. nih.gov Several derivatives from this series showed even higher in vitro anti-HCV activity, with potencies in the low nanomolar range. nih.gov Biological analysis indicated that the potent activity of derivatives such as 3d, 3h, and 3i was primarily due to their inhibitory effect on the virus entry stage. nih.gov Surface Plasmon Resonance (SPR) experiments suggested that these derivatives may exert their effect by targeting the HCV E1 envelope protein. nih.gov

Table 1: In Vitro Anti-HCV Activity of Selected Piperazinyl Benzonitrile Derivatives

| Compound | Scaffold Type | EC50 (µM) | Primary Mechanism | Target Protein (putative) |

|---|---|---|---|---|

| L0909 | 2-((4-arylpiperazin-1-yl)methyl)benzonitrile | 0.022 | Virus Entry Inhibition | - |

| 3d | 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile | Low Nanomolar | Virus Entry Inhibition | HCV E1 |

| 3h | 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile | Low Nanomolar | Virus Entry Inhibition | HCV E1 |

Hepatitis B Virus (HBV) Activity Modulation

The modulation of Hepatitis B Virus (HBV) activity, particularly targeting the assembly of the viral capsid, is a key strategy in the development of new anti-HBV agents. While research on piperazinyl benzonitrile derivatives specifically is less detailed in this area, studies on related piperazine structures provide insight into their potential. Capsid assembly modulators (CAMs) are a class of antivirals that interfere with the formation of the viral nucleocapsid, a crucial step for HBV replication. mdpi.commdpi.com

Dispirotripiperazines (DSTPs) have been screened for anti-HBV activity, with several compounds displaying promising antiviral effects. nih.gov One compound, 11826096, was identified as a potent inhibitor with an EC50 ranging from 0.7 to 25 µM. nih.gov Preliminary mechanistic studies suggest that its target is likely involved in RNA accumulation, translation, or capsid assembly and stability. nih.gov

Other research has focused on piperidine (B6355638) carboxamide derivatives, identified through high-throughput screening, which act as class II CAMs by inhibiting capsid assembly without altering its morphology. mdpi.com Similarly, pyrazolopiperidine-derived compounds have shown potent anti-HBV efficacy in vitro. mdpi.com These findings highlight the potential of piperazine-containing scaffolds in the development of novel HBV CAMs, suggesting that piperazinyl benzonitrile structures could be a fruitful area for future investigation.

Antimicrobial Efficacy of Piperazinyl Benzonitrile Chemotypes

Piperazine derivatives are recognized for their broad spectrum of pharmacological activities, including significant antimicrobial properties. researchgate.netapjhs.com The piperazine nucleus is a versatile scaffold in medicinal chemistry for developing new agents to combat microbial infections. researchgate.netijbpas.com

Antibacterial Spectrum and Potency

Derivatives of piperazinyl benzonitrile have demonstrated notable antibacterial activity against a range of pathogenic bacteria. In one study, novel derivatives of 4-(piperazine-1-yl) benzonitrile were synthesized and evaluated for their antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. neuroquantology.com Several synthesized compounds (Q2, Q4, and Q5) showed very good activity against S. aureus at a concentration of 100µg/ml, comparable to the standard drug ciprofloxacin. neuroquantology.com

Another study screened a series of novel piperazine derivatives and found that compound RL-308 was particularly effective. ijcmas.com It displayed potent activity against Shigella flexineri, S. aureus, and Methicillin-Resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL, 4 µg/mL, and 16 µg/mL, respectively. ijcmas.com The Minimum Bactericidal Concentration (MBC) for RL-308 against these pathogens was determined to be 4 µg/mL, 8 µg/mL, and 32 µg/mL, respectively, indicating its bactericidal action. ijcmas.com The majority of investigated piperazine compounds have displayed in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result |

|---|---|---|---|

| Q2, Q4, Q5 | Staphylococcus aureus | Zone of Inhibition | Very good activity at 100µg/ml |

| RL-308 | Shigella flexineri | MIC | 2 µg/mL |

| RL-308 | Staphylococcus aureus | MIC | 4 µg/mL |

| RL-308 | Methicillin-Resistant S. aureus (MRSA) | MIC | 16 µg/mL |

Antifungal Spectrum and Potency

The piperazine scaffold is also a key component in the development of new antifungal agents. nih.govmanipal.edu Studies have shown that N-alkyl and N-aryl piperazine derivatives exhibit significant activity against bacterial strains, but their potency against fungi is often less pronounced. nih.gov However, specific modifications can enhance antifungal efficacy.

One study synthesized a series of substituted piperazine derivatives and tested their antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net Many of the synthesized compounds demonstrated significant antifungal properties. acgpubs.orgresearchgate.net Research into azole-containing piperazine analogues also revealed considerable wide-spectrum antifungal activity, with some compounds showing MIC values ranging from 3.1 to 25 µg/ml, nearly equivalent to the clinical drug fluconazole. ijbpas.com Another study of flavonol derivatives containing a piperazine moiety found that compound N5 had excellent antifungal activity against Phomopsis sp and Phytophthora capsica, with EC50 values of 12.9 and 25.8 μg/mL, respectively, which were better than the standard azoxystrobin. researchgate.net

Anti-tubercular Activity against Mycobacterium tuberculosis

Piperazine derivatives have emerged as a highly potent class of compounds in the search for new treatments for tuberculosis (TB), including multidrug-resistant (MDR) strains. nih.govvensel.org Benzothiazinones (BTZs) are among the most powerful antitubercular agents, and incorporating a piperazine moiety has led to compounds with exceptional activity. nih.gov

A series of novel N-(amino)piperazinyl benzothiazinone derivatives were designed to improve safety profiles while maintaining high efficacy. nih.gov The majority of these compounds exhibited potent activity against both the standard Mycobacterium tuberculosis H37Rv strain and MDR-MTB strains, with MIC values ranging from <1 ng/mL to 4.00 ng/mL, comparable to the potent BTZ drug PBTZ169. nih.gov Specifically, compound 2c was highlighted as a promising lead for further development. nih.gov

In a different study, benzothiazinone-piperazine hybrids were investigated as inhibitors of M. tuberculosis DNA gyrase, a crucial enzyme for bacterial survival. nih.gov Compound 18, N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e] acs.orgnih.govthiazin-2-yl)piperazine-1-carbothioamide, showed strong inhibition of the DNA gyrase supercoiling assay with a half-maximal inhibitory concentration (IC50) of 0.51 µM. nih.gov This compound also demonstrated moderate anti-tubercular activity with an MIC of 4.41 µM. nih.gov

Table 3: Anti-tubercular Activity of Piperazine-Containing Compounds

| Compound | Target Strain | Activity Measurement | Result |

|---|---|---|---|

| N-(amino)piperazinyl benzothiazinones | M. tuberculosis H37Rv & MDR-MTB | MIC | <1 - 4.00 ng/mL |

| Compound 18 | M. tuberculosis DNA Gyrase | IC50 | 0.51 µM |

Anti-Inflammatory and Anticancer Activities of Related Structures

The versatile piperazine scaffold is a common feature in molecules designed for a range of therapeutic applications, including anti-inflammatory and anticancer agents. ebyu.edu.trnih.gov

Investigations into methyl salicylate (B1505791) derivatives bearing a piperazine moiety have revealed potent anti-inflammatory activities. mdpi.com In studies using mouse models of xylol-induced ear edema and carrageenan-induced paw edema, compounds M15 and M16 exhibited anti-inflammatory effects greater than aspirin (B1665792) and comparable to indomethacin (B1671933) at the same dose. mdpi.com Another study on a new piperazine derivative, LQFM182, found that it reduced edema formation and decreased levels of pro-inflammatory cytokines IL-1β and TNF-α in a carrageenan-induced pleurisy test. nih.gov

In the realm of oncology, piperazine derivatives have been explored as cytotoxic agents and inhibitors of key cancer-related pathways. researchgate.netjneonatalsurg.com A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and evaluated as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy. nih.gov Among these, compound 7 showed the most potent inhibitory activity with an IC50 value of 8.52 μM. nih.gov Other studies on piperazinyl-methyl-3(2H)pyridazinone based compounds found that those containing methoxy (B1213986) groups on the phenyl ring had higher cytotoxic effects. ebyu.edu.tr Compound 3a, in particular, demonstrated a significant cytotoxic effect against human lung and colon cancer cell lines, with an IC50 value of 36.79 μM against the lung cancer cell line. ebyu.edu.tr

Table 4: Anticancer Activity of Selected Piperazine-Benzonitrile Derivatives

| Compound | Cancer Target/Cell Line | Activity Measurement | Result (IC50) |

|---|---|---|---|

| Compound 7 | PD-1/PD-L1 Interaction | HTRF Assay | 8.52 µM |

| Compound 6 | PD-1/PD-L1 Interaction | HTRF Assay | 12.28 µM |

| Compound 8a | PD-1/PD-L1 Interaction | HTRF Assay | 14.08 µM |

| Compound 3a | Human Lung Cancer Cell Line | Cytotoxicity Assay | 36.79 µM |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

Piperazine derivatives have been identified as promising candidates for the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.govnih.gov These two enzymes are critical in the metabolism of arachidonic acid, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) (from the COX pathway) and leukotrienes (from the 5-LOX pathway). nih.govnih.gov The inhibition of the constitutive COX-1 enzyme is associated with gastrointestinal side effects commonly seen with nonsteroidal anti-inflammatory drugs (NSAIDs), leading to the development of selective COX-2 inhibitors. nih.govnih.gov However, dual inhibition of both COX-2 and 5-LOX is considered a strategic approach to enhance anti-inflammatory effects while potentially mitigating the adverse effects associated with inhibiting only the COX pathway. nih.govnih.gov

In a study focused on the design of novel dual COX-2/5-LOX inhibitors, a series of benzhydrylpiperazine derivatives were synthesized and evaluated. nih.govrsc.org One particularly potent compound, featuring a 4-Cl substitution on the terminal phenyl ring, demonstrated superior inhibitory activity against both enzymes compared to standard drugs. nih.govrsc.org This derivative showed a COX-2 inhibition IC₅₀ value of 0.25 ± 0.03 μM, outperforming the standard celecoxib (B62257) (IC₅₀ = 0.36 ± 0.023 μM). nih.govrsc.org In the 5-LOX inhibition assay, the same compound displayed an IC₅₀ of 7.87 ± 0.33 μM, which was significantly more potent than the standard zileuton (B1683628) (IC₅₀ = 14.29 ± 0.173 μM). nih.govrsc.org This dual-action mechanism presents a promising avenue for developing anti-inflammatory agents with an improved safety profile. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Benzhydrylpiperazine Derivative (9d) | COX-2 | 0.25 ± 0.03 | nih.govrsc.org |

| Celecoxib (Standard) | COX-2 | 0.36 ± 0.023 | nih.govrsc.org |

| Benzhydrylpiperazine Derivative (9d) | 5-LOX | 7.87 ± 0.33 | nih.govrsc.org |

| Zileuton (Standard) | 5-LOX | 14.29 ± 0.173 | nih.govrsc.org |

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

The piperazine scaffold is a key feature in many compounds investigated for anticancer activity. scispace.com Derivatives incorporating this moiety have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.

For instance, benzothiazole-piperazine derivatives have shown notable cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. scispace.comnih.gov One of the most potent compounds in this series was found to induce apoptosis through cell cycle arrest at the subG1 phase. scispace.comnih.gov Similarly, a series of aminated quinolinequinones linked to piperazine analogs were identified as potent inhibitors of cancer cell growth in the National Cancer Institute's NCI-60 screening, showing particular efficacy against leukemia, non-small-cell lung, colon, melanoma, ovarian, renal, and breast cancer cell lines. nih.gov

Further studies on 3(2H)-pyridazinone derivatives with a piperazinyl linker revealed anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.govresearchgate.net The most promising of these compounds were shown to exert their effects by inducing oxidative stress, evidenced by hydrogen peroxide release and morphological changes in the cells. nih.govresearchgate.net This was further supported by the measurement of Bax expression, indicating an apoptotic process. nih.govresearchgate.net The benzhydrylpiperazine derivatives developed as dual COX/5-LOX inhibitors also exhibited anti-cancer potential against A549 (lung), COLO-205 (colon), and MIA-PA-CA-2 (pancreas) human cancer cell lines. rsc.org

| Piperazine Derivative Class | Cancer Cell Line(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Benzothiazole-piperazine | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Cytotoxicity, Apoptosis via subG1 cell cycle arrest | scispace.comnih.gov |

| 3(2H)-Pyridazinone-piperazine | AGS (Gastric Adenocarcinoma) | Anti-proliferative, Induction of oxidative stress, Apoptosis (Bax expression) | nih.govresearchgate.net |

| Benzhydrylpiperazine | A549 (Lung), COLO-205 (Colon), MIA-PA-CA-2 (Pancreas) | Anti-cancer potential | rsc.org |

| Quinolinequinone-piperazine | Various (Leukemia, Lung, Colon, Breast, etc.) | Inhibition of cancer cell growth, Cell cycle arrest | nih.gov |

| Arylpiperazine | PC-3, LNCaP, DU145 (Prostate) | Cytotoxic activity | mdpi.com |

Enzyme Inhibition Studies (e.g., Urease)

Piperazine derivatives have been extensively studied as inhibitors of the urease enzyme, a nickel-containing metalloenzyme that plays a crucial role in the pathogenesis of infections caused by Helicobacter pylori. frontiersin.orgnih.gov Inhibition of urease is a key therapeutic strategy for managing these infections. dovepress.com

In one study, a library of piperazine-based benzimidazole (B57391) derivatives was synthesized and screened for in vitro urease inhibitory activity. nih.gov Nearly all synthesized compounds showed potent activity, with IC₅₀ values ranging from 0.15 to 12.17 µM. nih.gov The most active compound in this series (IC₅₀ = 0.15 ± 0.09 µM) was significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.11 ± 0.21 µM). nih.gov

Another study focused on derivatives of 1-(3-nitropyridin-2-yl)piperazine. frontiersin.org These compounds also demonstrated good inhibitory activities against urease, with IC₅₀ values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. frontiersin.org The two most active inhibitors in this series displayed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, again showing a substantial improvement over thiourea (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.org The mechanism of inhibition for such compounds is often attributed to the chelation of the nickel ions within the enzyme's active site by atoms like sulfur, thereby blocking the enzyme's activity. dergipark.org.tr

| Piperazine Derivative Class | IC₅₀ Range (μM) | Most Potent Compound IC₅₀ (μM) | Standard (Thiourea) IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Piperazine-based Benzimidazole | 0.15 - 12.17 | 0.15 ± 0.09 | 23.11 ± 0.21 | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine | 2.0 - 14.12 | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.org |

Computational and in Silico Approaches in Piperazinyl Benzonitrile Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mode and affinity of ligands like piperazine (B1678402) derivatives to their biological targets.

In studies involving piperazine-containing compounds, molecular docking has been successfully used to elucidate their interactions with various receptors. For instance, research on piperazine-dihydrofuran hybrids identified key ligand-protein interactions within the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.netresearchgate.net Docking studies of potent derivatives revealed significant binding energies, with some compounds showing more potent interactions than standard drugs like donepezil. researchgate.net For example, specific derivatives formed crucial hydrogen bonds and hydrophobic interactions with key amino acid residues of the receptor. researchgate.netresearchgate.net

Similarly, in the context of anticancer research, molecular docking studies of new phenylpiperazine derivatives of 1,2-benzothiazine have shown their ability to bind to the DNA-Topo II complex and the minor groove of DNA. nih.gov These interactions are crucial for their cytotoxic activity. The 3,4-dichlorophenylpiperazine moiety, for instance, was found to be involved in interactions with specific DNA bases, while also engaging in π-sulfur interactions with protein residues. nih.gov

The insights gained from these docking studies on related piperazine structures can be extrapolated to predict the potential binding behavior of 3-Piperazin-2-ylbenzonitrile with various protein targets, guiding the selection of appropriate biological assays for experimental validation.

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| Piperazine-dihydrofuran hybrids | Acetylcholinesterase (AChE) | Hydrogen bonding, hydrophobic interactions | researchgate.netresearchgate.net |

| Phenylpiperazine derivatives | DNA-Topo II complex | DNA groove binding, π-sulfur interactions | nih.gov |

| Benzimidazole-piperazine derivatives | Urease | High binding affinities predicted | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and for optimizing lead structures.

For piperazine analogs, QSAR studies have been effectively used to build predictive models for various biological activities. For example, a QSAR analysis of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus resulted in a statistically significant model with a high correlation coefficient (r² = 0.962). nih.gov This model identified key molecular descriptors, such as the partial negative surface area and the molecular shadow, that influence the inhibitory activity. nih.gov

In another study on a series of N-arylsulfonyl-N-2-pyridinyl-piperazine analogs as anti-diabetic agents, a classical QSAR approach was used to develop a predictive model with good statistical parameters (r² = 0.88). wu.ac.th This model provided insights into the contribution of various substituents to the biological activity. wu.ac.th The development of robust QSAR models for piperazinyl benzonitrile (B105546) derivatives could similarly guide the design of compounds with enhanced potency. wu.ac.thmdpi.com

| QSAR Model Application | Key Statistical Parameter | Important Descriptors | Reference |

| Piperine analogs as NorA efflux pump inhibitors | r² = 0.962 | Partial negative surface area, molecular shadow | nih.gov |

| N-arylsulfonyl-N-2-pyridinyl-piperazines as anti-diabetic agents | r² = 0.88 | Various physicochemical descriptors | wu.ac.th |

| Pyrrolopyrimidine derivatives as BTK inhibitors | - | Lipophilic, geometric, physicochemical, and steric descriptors | nih.gov |

Virtual Screening Techniques for Lead Identification and Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Pharmacophore modeling, a key component of virtual screening, has been applied to diarylpyrazole-benzenesulfonamide derivatives, which share structural motifs with some piperazine compounds, to identify new inhibitors of human carbonic anhydrase II. nih.gov The best pharmacophore model was used as a 3D query to search the ZINC database for commercially available compounds, demonstrating the utility of this approach in identifying novel scaffolds. nih.gov This methodology prevents broad searches in a vast chemical space and efficiently evaluates large libraries of molecules. nih.gov

The application of virtual screening to libraries containing the this compound scaffold could lead to the identification of novel hit compounds for a variety of biological targets, thereby expanding the therapeutic potential of this chemical class.

Target Identification and Mechanism Prediction through Computational Tools

Computational tools are increasingly used to predict the biological targets of small molecules and to elucidate their potential mechanisms of action. This is particularly valuable when initiating a research program for a new chemical entity.

For the broader class of piperazine-containing molecules, various computational approaches have been employed. For instance, the mechanism of nitrosation of piperazine, a process relevant to its use in CO2 capture, has been investigated using quantum chemistry calculations and kinetic modeling. nih.gov These studies revealed a novel three-step nitrosation mechanism. nih.gov

In drug discovery, computational methods can predict potential protein targets for a given small molecule by comparing its structure to libraries of known active compounds. This can provide initial hypotheses about the biological role of a compound like this compound, which can then be tested experimentally.

In Silico Assessment of Pharmacokinetic Profiles (e.g., ADMET Prediction)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles, saving time and resources.

Numerous studies on piperazine derivatives have incorporated in silico ADMET predictions. For example, ADMET prediction for sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) was performed to evaluate their drug-likeness and safety profiles. nih.gov Similarly, a computational analysis of novel piperazine derivatives included ADMET studies using tools like SWISS ADME and ADMETSAR to evaluate their pharmacokinetic profiles. researchgate.net These predictions assess parameters such as Caco-2 permeability, intestinal absorption, skin permeability, and potential for P-glycoprotein substrate or inhibition. frontiersin.org

For a compound like this compound, in silico ADMET prediction would provide valuable information on its likely oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities, which are crucial for its further development as a therapeutic agent. frontiersin.orgmdpi.com

| ADMET Property | Prediction for Piperazine Derivatives | Significance | Reference |

| Absorption | Variable; some show good intestinal absorption | Predicts oral bioavailability | frontiersin.org |

| Distribution | Some predicted to penetrate the CNS | Important for CNS-acting drugs | mdpi.com |

| Metabolism | Potential for inhibition of cytochrome P450 enzymes | Predicts drug-drug interactions | mdpi.com |

| Excretion | Varies depending on the specific derivative | Influences dosing frequency | frontiersin.org |

| Toxicity | Generally low, but specific toxicities can be predicted | Early identification of safety concerns | nih.govfrontiersin.org |

Future Perspectives and Research Directions for 3 Piperazin 2 Ylbenzonitrile Research

Development of Highly Potent and Selective Piperazinyl Benzonitrile (B105546) Leads

The development of highly potent and selective drug candidates is a cornerstone of modern medicinal chemistry. For derivatives of 3-piperazin-2-ylbenzonitrile, future research will undoubtedly focus on the strategic modification of the core structure to optimize interactions with specific biological targets. The piperazine (B1678402) ring, with its two nitrogen atoms, and the benzonitrile group offer multiple points for chemical elaboration, providing a rich playground for structure-activity relationship (SAR) studies.

Recent research has highlighted the potential of piperazine-containing compounds as anticancer and antimicrobial agents. For instance, novel piperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines and have been investigated as inhibitors of critical enzymes like topoisomerase IIα. mdpi.com The introduction of different substituents on the piperazine and phenyl rings can modulate the electronic and steric properties of the molecule, leading to enhanced binding affinity and selectivity for the target protein. Future efforts will likely involve the synthesis and screening of extensive libraries of this compound analogs to identify lead compounds with superior potency and a favorable therapeutic index.

Exploration of Novel Biological Targets and Therapeutic Applications

While initial research has explored the utility of piperazinyl benzonitrile derivatives in areas such as oncology and infectious diseases, a significant avenue for future investigation lies in the exploration of novel biological targets and expanded therapeutic applications. The inherent structural features of the this compound scaffold, particularly its ability to engage in various non-covalent interactions, make it a versatile candidate for targeting a wide range of proteins.

Emerging research suggests that piperazine derivatives could be valuable tools in the fight against neurodegenerative diseases. For example, certain piperazine compounds have been investigated as potential therapeutic agents for Alzheimer's disease by targeting pathways involved in neuroprotection. nih.govnih.gov Specifically, targets such as the transient receptor potential canonical 6 (TRPC6) channels have been identified as being modulated by piperazine-containing molecules. nih.gov Furthermore, the piperazine moiety is a key component in molecules designed to inhibit cyclin-dependent kinase 2 (CDK2) and the anti-apoptotic protein Bcl-2, both of which are significant targets in cancer therapy. nih.govnih.gov The anxiolytic effects of some piperazine derivatives have also been linked to their interaction with serotonin (B10506) and melanocortin receptors. silae.it Future research should, therefore, cast a wide net, employing high-throughput screening and target identification methodologies to uncover new biological roles for this compound derivatives, potentially leading to breakthroughs in diverse therapeutic areas.

Advanced Synthetic Methodologies for Enantiopure Piperazinyl Benzonitrile Derivatives

The presence of a chiral center at the 2-position of the piperazine ring in this compound means that it can exist as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. libretexts.org Consequently, the development of advanced synthetic methodologies to produce enantiomerically pure forms of this compound derivatives is a critical area of future research.

Current strategies for obtaining enantiopure piperazines include chiral resolution of racemic mixtures and asymmetric synthesis. rsc.orgwikipedia.org Chiral resolution often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. libretexts.orgwikipedia.org However, this method can be inefficient as it results in the discard of at least 50% of the material. Asymmetric synthesis, which aims to selectively produce a single enantiomer, is a more elegant and efficient approach. rsc.org

Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of substituted piperazines. For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully employed to produce chiral piperazin-2-ones, which can then be converted to the corresponding piperazines. nih.govcaltech.edu Other methods, such as those utilizing chiral auxiliaries or enzymatic resolutions, also hold promise. rsc.org Future research in this area will focus on developing robust, scalable, and highly enantioselective synthetic routes to access single enantiomers of this compound and its derivatives, enabling a more precise evaluation of their therapeutic potential.

Synergistic Integration of Experimental and Computational Drug Discovery Paradigms

The integration of computational methods with experimental research has become an indispensable part of the drug discovery and development pipeline. This synergistic approach is particularly valuable for accelerating the identification and optimization of lead compounds based on the this compound scaffold. In silico techniques can provide crucial insights into drug-target interactions, predict pharmacokinetic properties, and guide the design of more effective and safer drug candidates. nih.govnih.gov

Computational methods such as molecular docking can be used to predict the binding modes of this compound derivatives within the active site of a target protein, helping to rationalize observed SAR data and to design new analogs with improved binding affinities. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies can establish mathematical models that correlate the chemical structure of the compounds with their biological activity. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties through computational models is also crucial for the early identification of candidates with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development. biorxiv.org

The future of drug discovery for this class of compounds will rely heavily on a feedback loop between computational predictions and experimental validation. vcu.edu For example, virtual screening of large compound libraries can identify potential hits, which can then be synthesized and tested in vitro. The experimental results can, in turn, be used to refine and improve the computational models, leading to a more efficient and targeted drug discovery process.

Potential for Derivatization into Polymeric Systems with Enhanced Activities

A fascinating and relatively unexplored frontier for this compound research is its derivatization into polymeric systems. The incorporation of this pharmacologically active scaffold into polymer chains could lead to the development of novel materials with enhanced therapeutic activities and unique properties. Piperazine-based polymers have already shown promise as antimicrobial agents and as components of stimuli-responsive materials for biomedical applications. nih.govrsc.orgrsc.org

By functionalizing the this compound molecule with a polymerizable group, it can be incorporated as a monomer into various polymer architectures, such as linear polymers, hydrogels, or nanoparticles. nie.edu.sgresearchgate.net This approach could lead to several advantages. For instance, polymeric drug delivery systems can improve the solubility and bioavailability of the active compound, provide controlled and sustained release, and enable targeted delivery to specific tissues or cells. researchgate.netnih.gov

Furthermore, the development of "smart" or stimuli-responsive polymers containing the this compound moiety is a particularly exciting prospect. nie.edu.sgresearchgate.netcapes.gov.brpsu.edu These polymers can be designed to undergo conformational or solubility changes in response to specific physiological stimuli, such as pH or temperature, which are often altered in disease states like cancer. This would allow for the on-demand release of the therapeutic agent at the site of action, maximizing its efficacy while minimizing systemic side effects. Future research in this area will involve the design and synthesis of novel piperazinyl benzonitrile-containing monomers and polymers, and the evaluation of their potential in advanced drug delivery systems and other biomedical applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Piperazin-2-ylbenzonitrile in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and nitrile functionalization. Critical parameters include reaction temperature (optimized between 60–80°C), solvent selection (e.g., acetonitrile or DMF for polar intermediates), and stoichiometric control of piperazine derivatives. Catalytic agents like palladium or copper may enhance yield .

- Experimental Design : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor progress via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm and benzonitrile protons at δ 7.0–7.8 ppm) .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm) .

Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 228.3) .

Q. What safety protocols are essential for handling this compound?

- Precautions :

- Use nitrile gloves and lab coats to avoid skin contact .

- Work in fume hoods to prevent inhalation of vapors .

- Store in airtight containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity?

- SAR Strategy :

- Piperazine Ring Substitution : Introduce methyl or trifluoromethyl groups to modulate lipophilicity and receptor binding .

- Benzonitrile Functionalization : Replace nitrile with amide or sulfonyl groups to alter electronic properties .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Conflict Resolution Framework :

Replicate Experiments : Ensure consistent assay conditions (pH, temperature, solvent).

Cross-Validate Models : Use in vitro (cell-based) and in silico (molecular docking) approaches to confirm target interactions .

Analyze Batch Variability : Trace discrepancies to impurities (>2% by HPLC) or stereochemical inconsistencies .

Q. What computational methods are effective for predicting the binding affinity of this compound with kinase targets?

- In Silico Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions .

MD Simulations : Apply GROMACS to assess stability of binding poses over 50–100 ns trajectories .

QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values .

Q. How can researchers optimize the scale-up of this compound synthesis without compromising yield?

- Process Chemistry Considerations :

- Catalyst Loading : Reduce Pd/C usage from 5% to 1% to minimize cost while maintaining >85% yield .

- Solvent Recycling : Implement distillation systems for DMF recovery .

- Flow Chemistry : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.